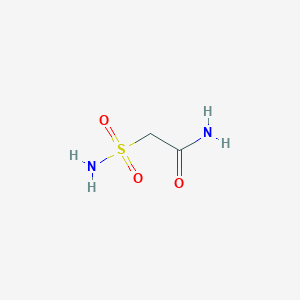
Ethyl 3,3-difluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-difluoroprop-2-enoate, also known as ethyl 3,3-difluoroacrylate, is a chemical compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.1 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3,3,3-trifluoropropanoate with trimethylsilyl trifluoromethanesulfonate, titanium tetrachloride, and triethylamine in chloroform at 0 - 25℃ for 1 hour . The reaction mixture is then quenched with water, and the organic layer is separated, dried, filtered, and concentrated to give the crude product .Molecular Structure Analysis
The InChI code for this compound is1S/C5H6F2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 . This indicates that the molecule consists of a carbon backbone with two fluorine atoms attached to the third carbon atom, an ethyl group attached to the first carbon atom, and a double bond between the second and third carbon atoms . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 136.1 . .Wissenschaftliche Forschungsanwendungen
Interaction Studies
Ethyl 3,3-difluoroprop-2-enoate has been studied for its unique interaction properties. For example, Zhang, Wu, and Zhang (2011) identified rare N⋯π and O⋯π interactions in the crystal packing of related compounds, providing insights into non-traditional bonding interactions (Zhang, Wu, & Zhang, 2011).
Synthesis Applications
This compound plays a role in the synthesis of various chemicals. Darehkordi, Talebizadeh, and Anary‐Abbasinejad (2018) utilized derivatives of this compound in the synthesis of trifluoromethylquinoline-3-carbonitrile derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Cycloaddition Reactions
Bonnet-Delpon, Chennoufi, and Rock (2010) explored its use in regio- and stereospecific cycloaddition reactions, contributing to the synthesis of trifluoromethylpyrrolidines (Bonnet-Delpon, Chennoufi, & Rock, 2010).
Photoisomerisation and Cyclisation
Pomeisl, Čejka, Kvíčala, and Paleta (2007) investigated the transformation of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones, showcasing the versatility of these compounds in chemical transformations (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Radical Addition Reactions
Bumgardner and Burgess (2000) examined the radical addition reactions of Ethyl 3,3-difluoro-2-methylpropenoate, shedding light on its reactivity under radical conditions (Bumgardner & Burgess, 2000).
Synthesis of Versatile Intermediates
Omote, Miake, Tarui, Sato, Kumadaki, and Ando (2013) demonstrated its utility in synthesizing versatile intermediates for constructing stable isosteres of peptide or fluorinated sugar molecules (Omote et al., 2013).
Non-Hydrogen Bond Type Interactions
Zhang, Tong, Wu, and Zhang (2012) discovered an unusual C⋯π interaction in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, revealing new types of electrostatic interactions in these compounds (Zhang, Tong, Wu, & Zhang, 2012).
Safety and Hazards
The compound is classified under the GHS02 and GHS07 hazard pictograms . It has the signal word “Danger” and is associated with hazard statements H225, H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is highly flammable and can cause harm if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
ethyl 3,3-difluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPYWYSMMACBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)


![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)

![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)
![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
